6-Azaspiro[3.4]octan-2-one hydrochloride 6-Azaspiro[3.4]octan-2-one hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13577414
InChI: InChI=1S/C7H11NO.ClH/c9-6-3-7(4-6)1-2-8-5-7;/h8H,1-5H2;1H
SMILES: C1CNCC12CC(=O)C2.Cl
Molecular Formula: C7H12ClNO
Molecular Weight: 161.63 g/mol

6-Azaspiro[3.4]octan-2-one hydrochloride

CAS No.:

Cat. No.: VC13577414

Molecular Formula: C7H12ClNO

Molecular Weight: 161.63 g/mol

* For research use only. Not for human or veterinary use.

6-Azaspiro[3.4]octan-2-one hydrochloride -

Specification

Molecular Formula C7H12ClNO
Molecular Weight 161.63 g/mol
IUPAC Name 6-azaspiro[3.4]octan-2-one;hydrochloride
Standard InChI InChI=1S/C7H11NO.ClH/c9-6-3-7(4-6)1-2-8-5-7;/h8H,1-5H2;1H
Standard InChI Key RXQQANUJQJOOIT-UHFFFAOYSA-N
SMILES C1CNCC12CC(=O)C2.Cl
Canonical SMILES C1CNCC12CC(=O)C2.Cl

Introduction

Chemical Identity and Structural Features

Molecular Characterization

6-Azaspiro[3.4]octan-2-one hydrochloride consists of a spiro junction between a pyrrolidine ring and a cyclobutane moiety, with a ketone group at the 2-position and a hydrochloride counterion. Key identifiers include:

PropertyValueSource
CAS Number (base compound)1803350-94-8
CAS Number (hydrochloride)2097996-99-9
Molecular FormulaC₇H₁₂ClNO
Molecular Weight161.63 g/mol
SMILES NotationO=C1CC2(C1)CNCC2.Cl
IUPAC Name6-Azaspiro[3.4]octan-2-one hydrochloride

The spiro architecture imposes significant ring strain, which influences reactivity and conformational flexibility. X-ray crystallography data, though unavailable in the provided sources, would likely reveal a puckered cyclobutane ring fused to a nearly planar pyrrolidine system .

Physicochemical Properties

Thermodynamic and Spectral Data

Experimental values for the hydrochloride salt include:

PropertyValueSource
Density1.1±0.1 g/cm³
Boiling Point249.8±13.0 °C (predicted)
LogP (Partition Coefficient)-0.20
Vapor Pressure0.0±1.1 mmHg at 25°C

The low LogP value indicates moderate hydrophilicity, consistent with the presence of polar functional groups (ketone, ammonium chloride). Infrared spectroscopy would show strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~2500 cm⁻¹ (N–H stretch of the ammonium ion) .

Synthetic Routes and Manufacturing

Annulation Strategies

While no direct synthesis of 6-Azaspiro[3.4]octan-2-one hydrochloride is detailed in the sources, analogous methods for related azaspiro compounds suggest feasible pathways:

  • Cyclopentane Annulation: A cyclopentane precursor undergoes ring expansion via [3+2] cycloaddition with a nitrogen-containing fragment, followed by oxidation to introduce the ketone .

  • Four-Membered Ring Formation: A pyrrolidine derivative is functionalized with a cyclobutane ring using photochemical or thermal conditions, with subsequent hydrochloride salt formation via acid treatment .

Challenges include controlling regioselectivity during spiro ring formation and minimizing side reactions at the strained cyclobutane moiety. Chromatographic purification is often required to isolate the hydrochloride salt in >98% purity .

Hazard StatementPrecautionary MeasureSource
H315-H319-H320Causes skin/eye irritation
H302Harmful if swallowed
H335May cause respiratory irritation

Recommended handling includes using nitrile gloves, safety goggles, and fume hoods. Storage conditions involve sealing the compound in a dry environment at 2–8°C to prevent hydrolysis .

Derivatives and Structural Analogs

Functionalized Variants

  • 6-Azaspiro[3.4]octan-2-ylmethanol: A hydroxymethyl derivative (CAS 1420958-53-7) with potential as a chiral building block .

  • 2lambda⁶-Thia-6-azaspiro[3.4]octane-2,2-dione hydrochloride: A sulfone-containing analog (CAS 2095411-01-9) explored for its electron-withdrawing effects .

Comparative Properties

CompoundMolecular FormulaLogPApplication
6-Azaspiro[3.4]octan-2-one hydrochlorideC₇H₁₂ClNO-0.20Pharmaceutical intermediate
6-Azaspiro[3.4]octan-2-ylmethanolC₈H₁₅NO0.329Chiral synthesis
2lambda⁶-Thia analogC₆H₁₂ClNO₂SN/AEnzyme inhibition studies

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